1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉BrN₂O₂S and a molecular weight of 313.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzothiazole ring, which is further connected to an azetidine ring bearing a carboxylic acid group .
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1,3-benzothiazole, followed by the formation of the azetidine ring through cyclization reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, influencing its biological effects . The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:
6-Bromo-1,3-benzothiazole: Lacks the azetidine and carboxylic acid groups, resulting in different chemical and biological properties.
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWQUXBDOCKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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